2-Chloro-5-cyclopropylthiazole
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Overview
Description
2-Chloro-5-cyclopropylthiazole is a heterocyclic compound with the molecular formula C6H6ClNS It is characterized by a thiazole ring substituted with a chlorine atom at the second position and a cyclopropyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyclopropylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorothiazole with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-cyclopropylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives such as 2-amino-5-cyclopropylthiazole.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in thiazolidine derivatives.
Scientific Research Applications
2-Chloro-5-cyclopropylthiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine and cyclopropyl groups may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
2-Chloro-5-methylthiazole: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Chloro-5-ethylthiazole: Contains an ethyl group at the fifth position.
2-Chloro-5-phenylthiazole: Features a phenyl group at the fifth position.
Uniqueness: 2-Chloro-5-cyclopropylthiazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
Molecular Formula |
C6H6ClNS |
---|---|
Molecular Weight |
159.64 g/mol |
IUPAC Name |
2-chloro-5-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C6H6ClNS/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
YFYQOMNKNJTAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(S2)Cl |
Origin of Product |
United States |
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